4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a piperidine ring substituted with a methylsulfonyl group
Mechanism of Action
Target of Action
The primary target of the compound “4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells. Specifically, it blocks the CCR5 receptor, thereby preventing macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by the compound results in the prevention of HIV-1 infections . . The compound’s action thus contributes to the potential treatment of HIV-1 infections.
Biochemical Analysis
Biochemical Properties
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the inhibition of the enzyme’s activity, which can lead to alterations in cell cycle progression and potentially induce cell cycle arrest.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to changes in the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and apoptosis . Additionally, this compound has been shown to impact metabolic pathways by altering the activity of enzymes involved in cellular respiration and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition can lead to a cascade of molecular events, including the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has been observed to maintain its inhibitory effects on CDK2, although its stability may be influenced by factors such as temperature and pH . Long-term exposure to this compound can result in sustained cell cycle arrest and apoptosis, particularly in cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes are crucial for the compound’s elimination from the body and can influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the reaction of piperidine with methylsulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide moiety would yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor interactions.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzamide: Lacks the piperidine and methylsulfonyl groups, making it less versatile.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-fluoro-N-(piperidin-4-yl)methylbenzamide: Lacks the methylsulfonyl group, which may influence its solubility and stability.
Uniqueness
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of the fluorinated benzamide moiety and the methylsulfonyl-substituted piperidine ring. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGSJRXWJYGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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